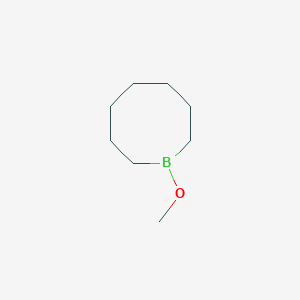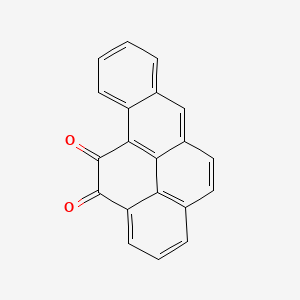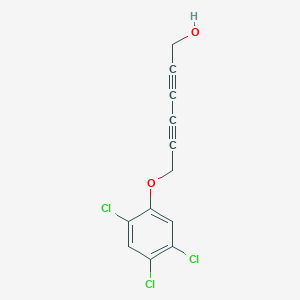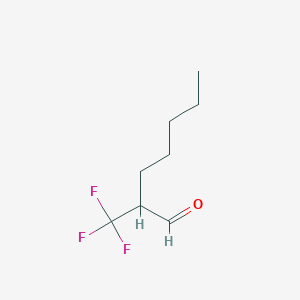
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is a unique organosilicon compound characterized by its two silicon atoms bonded to oxygen and carbon atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane typically involves the reaction of tetramethylsilane with diphenylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield silanes or other reduced silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. It can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,6-Tetramethyl-4,6-diphenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various specialized applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61152-74-7 |
|---|---|
Molekularformel |
C18H24O2Si2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2,2,3,3-tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane |
InChI |
InChI=1S/C18H24O2Si2/c1-21(2)19-17(15-11-7-5-8-12-15)18(20-22(21,3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3 |
InChI-Schlüssel |
HLXXDRDAPCSEFB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(OC(C(O[Si]1(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)



![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)





![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)

